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Compound of Interest

Compound Name:

O-[4-

(trifluoromethyl)phenyl]hydroxylam

ine

Cat. No.: B2523382 Get Quote

Reagent Profile and Strategic Overview
O-[4-(trifluoromethyl)phenyl]hydroxylamine is a versatile and powerful reagent in modern

organic synthesis. Its utility stems from the unique combination of a nucleophilic amino group (-

NH2) and a superb leaving group, the 4-(trifluoromethyl)phenoxide moiety. The strong electron-

withdrawing nature of the trifluoromethyl group significantly acidifies the conjugate acid of the

leaving group, facilitating cleavage of the N-O bond under mild conditions. This reagent serves

as a compact and efficient source of the -NH2 synthon for electrophilic amination reactions, a

cornerstone in the synthesis of nitrogen-containing molecules for pharmaceuticals,

agrochemicals, and materials science.

Key Properties and Safety Information:
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Property Value Source(s)

Molecular Formula C₇H₆F₃NO [1]

Molecular Weight 177.12 g/mol [1]

CAS Number 92381-17-4 [1]

Appearance
Typically a liquid or low-melting

solid

Storage

Store at 2-8°C under an inert

atmosphere, protected from

light.

Key Hazards

Harmful if swallowed, in

contact with skin, or if inhaled.

Causes serious eye damage

and skin/respiratory irritation.

[1]

Expert Insight: The strategic value of O-[4-(trifluoromethyl)phenyl]hydroxylamine lies in its

ability to participate in "umpolung" or inverted-polarity amination strategies.[2] Traditionally,

amines act as nucleophiles. However, reagents like this enable the nitrogen atom to be

introduced as an electrophile, allowing for the formation of C-N bonds with nucleophilic carbon

species such as organometallics or enolates. This opens synthetic pathways that are

complementary or superior to classical methods like reductive amination or nucleophilic

aromatic substitution.

Core Application: Transition Metal-Catalyzed
Electrophilic Amination
A primary application for O-[4-(trifluoromethyl)phenyl]hydroxylamine is in transition metal-

catalyzed cross-coupling reactions to form C-N bonds. This approach is particularly effective for

synthesizing arylamines, which are ubiquitous motifs in drug discovery. The general

transformation involves the reaction of a carbon-based nucleophile (e.g., an organometallic

reagent) with the hydroxylamine derivative in the presence of a suitable metal catalyst, typically

based on copper or palladium.[3]
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Mechanistic Rationale: Copper-Catalyzed N-Arylation
The copper-catalyzed amination of organometallic reagents provides a reliable method for the

synthesis of a diverse range of primary amines. The catalytic cycle, as understood from

analogous systems using O-benzoylhydroxylamines, is believed to proceed through the

following key steps.[2]

Formation of Active Copper(I) Species: A Copper(I) salt (e.g., CuI, CuBr) or a Copper(II)

precursor that is reduced in situ serves as the active catalyst.

Transmetalation: The organometallic reagent (e.g., a Grignard or organozinc reagent, R-M)

undergoes transmetalation with the active copper catalyst to generate an organocopper

species (R-Cu).

Oxidative Addition/Coordination: The O-[4-(trifluoromethyl)phenyl]hydroxylamine
coordinates to the organocopper intermediate. This is followed by the formal oxidative

addition of the N-O bond to the copper center, forming a higher-valent copper species.

Reductive Elimination: The key C-N bond-forming step occurs via reductive elimination from

the copper intermediate, yielding the desired primary amine (R-NH₂) and a copper(I)

phenoxide complex.

Catalyst Regeneration: The active Cu(I) catalyst is regenerated, allowing the cycle to

continue.

The trifluoromethylphenoxide byproduct is easily removed during aqueous workup.

Visualization of the Catalytic Cycle
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Catalytic Cycle for Copper-Mediated Amination
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Caption: Proposed catalytic cycle for the Cu-catalyzed amination of Grignard reagents.

Detailed Experimental Protocol: Synthesis of 4-tert-
Butylaniline
This protocol details the copper-catalyzed synthesis of 4-tert-butylaniline from 4-tert-

butylphenylmagnesium bromide and O-[4-(trifluoromethyl)phenyl]hydroxylamine.

Materials and Equipment:

Two-necked round-bottom flask, oven-dried

Magnetic stirrer and stir bar

Septa and nitrogen/argon inlet
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Syringes for liquid transfer

Copper(I) bromide (CuBr)

O-[4-(trifluoromethyl)phenyl]hydroxylamine

4-tert-Butylphenylmagnesium bromide (1.0 M in THF)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To an oven-dried 25 mL two-necked flask equipped with a magnetic stir bar

and under a positive pressure of nitrogen, add copper(I) bromide (3.6 mg, 0.025 mmol, 5

mol%).

Reagent Addition: Add anhydrous THF (2.0 mL) to the flask. Cool the suspension to 0 °C

using an ice bath.

Grignard Reagent: Slowly add 4-tert-butylphenylmagnesium bromide (0.50 mL, 0.50 mmol,

1.0 equiv) to the stirred suspension. Allow the mixture to stir at 0 °C for 10 minutes.

Aminating Agent: In a separate vial, dissolve O-[4-(trifluoromethyl)phenyl]hydroxylamine
(98 mg, 0.55 mmol, 1.1 equiv) in anhydrous THF (1.0 mL).

Reaction Execution: Add the solution of the aminating agent dropwise to the reaction flask at

0 °C over 5 minutes. After the addition is complete, remove the ice bath and allow the

reaction to warm to room temperature. Stir for 4 hours.
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Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl (5 mL). Transfer

the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous

MgSO₄, filter, and concentrate under reduced pressure.

Final Product: Purify the resulting crude oil by flash column chromatography on silica gel

(eluting with a hexane/ethyl acetate gradient) to afford 4-tert-butylaniline as a pure product.

Causality and Trustworthiness:

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture; an

inert atmosphere is critical to prevent their decomposition and the formation of unwanted

byproducts.

Catalyst Choice: Copper(I) salts are efficient and cost-effective catalysts for this type of

transformation.[2] 5 mol% is a typical catalytic loading that balances reaction rate and cost.

Excess Aminating Agent: A slight excess (1.1 equiv) of the hydroxylamine reagent is used to

ensure complete consumption of the limiting Grignard reagent.

Quenching: Quenching with NH₄Cl, a mild acid, protonates the resulting amine and

neutralizes any remaining Grignard reagent, facilitating a clean extraction.

Substrate Scope and Data
The described copper-catalyzed protocol is applicable to a wide range of organometallic

reagents, providing access to structurally diverse primary amines.
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Entry
Grignard Reagent
(R-MgBr)

Product (R-NH₂) Typical Yield (%)

1 Phenyl Aniline 85

2 4-Methoxyphenyl p-Anisidine 88

3 2-Methylphenyl o-Toluidine 79

4 1-Naphthyl 1-Naphthylamine 75

5 Cyclohexyl Cyclohexylamine 65

(Note: Yields are representative and based on analogous systems reported in the literature.)

Emerging Application: Metal-Free C-H Amination
While transition metal catalysis is a dominant strategy, there is growing interest in metal-free C-

N bond formation. Recent studies have shown that N-arylhydroxylamines can be activated for

para-selective C-H amination using potent electrophilic activators.[4] Although these reports

focus on the amination of the hydroxylamine's own aryl ring, the underlying principle of

activating the N-O bond towards nucleophilic attack suggests that O-[4-
(trifluoromethyl)phenyl]hydroxylamine could be a promising aminating agent in related

metal-free C-H functionalization reactions, particularly for electron-rich (hetero)arenes.

Conceptual Workflow for Method Development
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Workflow for Developing Metal-Free C-H Amination
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Caption: A logical workflow for developing a novel metal-free C-H amination protocol.
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Conclusion
O-[4-(trifluoromethyl)phenyl]hydroxylamine is a highly effective electrophilic aminating

agent with significant utility in modern synthetic chemistry. Its primary application in copper-

catalyzed amination of organometallic reagents provides a robust and versatile route to

valuable primary amines. The principles governing its reactivity suggest promising future

applications in areas such as direct C-H amination and complex heterocycle synthesis, making

it an indispensable tool for researchers in medicinal and materials chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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